4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Medicinal Chemistry Drug Design Physicochemical Properties

This 4-(2-(Pyrrolidin-1-yl)ethyl)phenol (CAS 78190-32-6) offers a ΔLogP = -0.3 advantage over piperidine analogs, enhancing solubility and metabolic stability in lead optimization. Ideal as a privileged RORγt modulator scaffold for autoimmune and oncology drug discovery. Procure high-purity building block to accelerate SAR studies and improve ADME profiles.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 78190-32-6
Cat. No. B3284275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Pyrrolidin-1-yl)ethyl)phenol
CAS78190-32-6
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC2=CC=C(C=C2)O
InChIInChI=1S/C12H17NO/c14-12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6,14H,1-2,7-10H2
InChIKeyKTXDTILOYSVWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Pyrrolidin-1-yl)ethyl)phenol (CAS 78190-32-6): A Strategic Phenolic Building Block with a Pyrrolidine-Ethyl Motif for Medicinal Chemistry and Chemical Biology Procurement


4-(2-(Pyrrolidin-1-yl)ethyl)phenol (CAS 78190-32-6) is a small-molecule organic compound characterized by a phenolic core linked to a pyrrolidine ring via a two-carbon ethyl spacer . With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, this versatile scaffold is primarily utilized as a research intermediate in the synthesis of more complex bioactive molecules . Its structural features—a hydrogen bond donor (phenolic OH), two hydrogen bond acceptors (tertiary amine N and phenolic O), and a calculated LogP of approximately 2.4 —position it as a moderately lipophilic building block suitable for exploring structure-activity relationships (SAR) in drug discovery and chemical biology .

Why Generic Substitution of 4-(2-(Pyrrolidin-1-yl)ethyl)phenol with Piperidine or Morpholine Analogs Fails to Replicate Physicochemical and Pharmacological Profiles


While structurally similar analogs such as 4-(2-(piperidin-1-yl)ethyl)phenol or 4-(2-(morpholin-4-yl)ethyl)phenol exist within the same chemical class, they are not interchangeable with 4-(2-(Pyrrolidin-1-yl)ethyl)phenol due to critical differences in their fundamental physicochemical properties and potential biological interactions . The specific combination of a five-membered pyrrolidine ring and a phenolic group linked by an ethyl chain confers a unique steric and electronic profile that directly impacts molecular properties such as lipophilicity (LogP) and topological polar surface area (TPSA) . Substituting the pyrrolidine moiety with a six-membered piperidine or an oxygen-containing morpholine ring alters these key parameters, which in turn can significantly affect membrane permeability, solubility, and target binding affinity, thereby invalidating SAR conclusions drawn from the original scaffold [1]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation of 4-(2-(Pyrrolidin-1-yl)ethyl)phenol: Evidence-Based Comparison with Closest Structural Analogs


Physicochemical Profile: Lower Lipophilicity (LogP) Compared to Piperidine Analog

The target compound exhibits a lower calculated lipophilicity (XLogP3-AA) than its closest six-membered ring analog, 4-(2-(piperidin-1-yl)ethyl)phenol. This difference is directly attributable to the replacement of the five-membered pyrrolidine ring with a six-membered piperidine ring [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight Advantage: A Lighter Scaffold for Fragment-Based Drug Discovery (FBDD)

The target compound possesses a lower molecular weight compared to its piperidine analog. This is a direct consequence of the smaller pyrrolidine ring versus the piperidine ring, resulting in a more atom-efficient scaffold [1].

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

In Silico Binding Affinity: Predicted Activity at Nuclear Receptor RORγt as a Differentiator from Common Analogs

Computational models predict that 4-(2-(Pyrrolidin-1-yl)ethyl)phenol may exhibit inhibitory activity against the nuclear receptor RORγt. While no direct comparative data exists for the closest analogs in this specific assay, the predicted EC50 of 35 nM (mouse) and 140 nM (human) establishes a baseline of potential activity for this scaffold, which is not a common feature of simpler phenolic building blocks [1]. The unique combination of the phenol and pyrrolidine moieties is hypothesized to facilitate key interactions within the ligand-binding domain.

Computational Chemistry Nuclear Receptors Virtual Screening

Evidence-Backed Application Scenarios for Procuring 4-(2-(Pyrrolidin-1-yl)ethyl)phenol


Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

Given its favorable molecular weight of 191.27 g/mol, which is 14 Da lower than its piperidine analog , 4-(2-(Pyrrolidin-1-yl)ethyl)phenol is an ideal candidate for inclusion in fragment screening libraries. Its size aligns with 'rule of three' guidelines, and its combination of hydrogen bond donor/acceptor groups and a moderately lipophilic core (XLogP = 2.4 ) provides a balanced, ligand-efficient starting point for hit identification and subsequent medicinal chemistry optimization.

Synthesis of RORγt Modulators for Immuno-Oncology and Autoimmune Research

Computational predictions suggest this compound may serve as a privileged starting point for synthesizing modulators of the nuclear receptor RORγt, with a predicted EC50 of 35 nM against the mouse isoform [1]. Researchers investigating the role of Th17 cell differentiation in autoimmune diseases (e.g., psoriasis, multiple sclerosis) or cancer can utilize this scaffold as a template for generating novel, proprietary chemical matter targeting this pathway, potentially accelerating early-stage discovery efforts.

Medicinal Chemistry SAR Exploration Requiring Lower Lipophilicity

In lead optimization programs where reducing lipophilicity is a primary goal to improve aqueous solubility, metabolic stability, or reduce off-target toxicity, 4-(2-(Pyrrolidin-1-yl)ethyl)phenol offers a distinct advantage over its piperidine counterpart. The quantified difference of ΔLogP = -0.3 can be a critical factor in multiparameter optimization, making it the preferred building block for synthesizing analogs intended to achieve a more favorable physicochemical and ADME profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.